Levocetirizine

Description

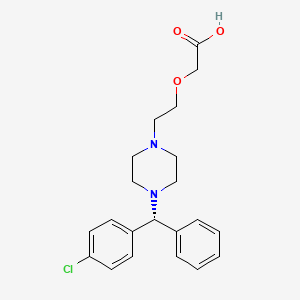

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPARSLTMPFCP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156294 | |

| Record name | Levocetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130018-77-8 | |

| Record name | (-)-Cetirizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130018-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levocetirizine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U5EA9RT2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levocetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205-208 | |

| Record name | Levocetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Levocetirizine's In Vitro Effects on Eosinophil and Neutrophil Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the R-enantiomer of cetirizine, is a potent second-generation histamine H1 receptor antagonist widely used in the management of allergic disorders. Beyond its well-established antihistaminic properties, a growing body of in vitro evidence demonstrates its modulatory effects on the activity of key inflammatory cells, namely eosinophils and neutrophils. This technical guide provides an in-depth overview of the current understanding of this compound's direct effects on these granulocytes, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammation and the development of anti-inflammatory therapeutics.

Eosinophil Activity

Eosinophils are critical effector cells in allergic inflammation, contributing to tissue damage and remodeling through the release of cytotoxic granule proteins, inflammatory mediators, and cytokines. This compound has been shown to attenuate several key functions of eosinophils in vitro.

Inhibition of Chemokine Production

This compound significantly inhibits the antigen-stimulated production of the eosinophil chemoattractants RANTES (Regulated on Activation, Normal T cell Expressed and Secreted) and eotaxin by eosinophils in a dose-dependent manner. This effect is mediated through the suppression of NF-κB and AP-1 activation and subsequent chemokine mRNA expression.[1][2]

Table 1: this compound's Effect on Antigen-Stimulated Chemokine Production by Mouse Eosinophils [1][2]

| Concentration of this compound (µM) | Inhibition of RANTES Production | Inhibition of Eotaxin Production |

| 0.05 | Significant Decrease | Significant Decrease |

| Cetirizine for comparison | ||

| 0.15 | Significant Decrease | Significant Decrease |

Modulation of Adhesion

This compound has been demonstrated to inhibit the adhesion of eosinophils to vascular cell adhesion molecule-1 (VCAM-1), a key step in their recruitment to inflammatory sites. This inhibition is observed for both resting and GM-CSF-stimulated eosinophils under flow conditions.[3]

Table 2: this compound's Effect on Eosinophil Adhesion to VCAM-1

| Condition | This compound Concentration | Effect |

| Resting Eosinophils | 10⁻⁸ M (maximal effect) | Significant inhibition of adhesion |

| EC₅₀ = 10⁻⁹ M | ||

| GM-CSF-Stimulated Eosinophils | 10⁻⁸ M (optimal concentration) | Dose-dependent inhibition of adhesion and flattening |

| EC₅₀ = 10⁻⁹ M |

Attenuation of Degranulation

The release of cytotoxic granule proteins from eosinophils is a hallmark of allergic inflammation. This compound has been shown to inhibit the antigen-induced secretion of eosinophil cationic protein (ECP) and major basic protein (MBP) from mouse eosinophils.

Table 3: this compound's Effect on Antigen-Induced Eosinophil Degranulation

| Concentration of this compound (µM) | Inhibition of ECP Secretion | Inhibition of MBP Secretion |

| ≥ 0.05 | Significant Inhibition | Significant Inhibition |

| Cetirizine for comparison | ||

| ≥ 0.15 | Significant Inhibition | Significant Inhibition |

Influence on Cytokine and Mediator Production

This compound modulates the production of a range of inflammatory mediators by human eosinophils. Notably, at a concentration of 1 µM, it has been found to attenuate the production of IL-1β and IL-7 in lipopolysaccharide-stimulated eosinophils. However, it does not appear to affect constitutive eosinophil apoptosis or survival induced by key cytokines like IL-5 and GM-CSF.

Neutrophil Activity

While research on this compound's direct in vitro effects on neutrophils is less extensive compared to eosinophils, studies on its racemic parent compound, cetirizine, provide valuable insights into its potential modulatory role.

Inhibition of Leukotriene B4 (LTB4) Production

Cetirizine has been shown to decrease the in vitro production of LTB4, a potent neutrophil chemoattractant, by neutrophils from allergic subjects. This effect was observed at concentrations ranging from 10⁻⁸ to 10⁻⁶ M. The inhibition was significant when neutrophils were stimulated with fMLP or NaF, suggesting an interference with G-protein coupled receptor signaling pathways.

Effects on Superoxide Production

Studies on cetirizine indicate a concentration-dependent inhibition of superoxide anion production by neutrophils, particularly in response to chemotactic factors. However, this inhibition is observed at concentrations higher than those typically achieved during therapy (>35 µg/mL). At therapeutic concentrations (less than 10 µg/mL), cetirizine does not appear to significantly alter neutrophil superoxide production. Direct in vitro studies on this compound's effect on neutrophil superoxide production are limited, with some research suggesting that H1-antihistamines, in general, may diminish ROS production in rat neutrophils.

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound's Inhibition of Chemokine Production in Eosinophils

This compound's inhibitory effect on RANTES and eotaxin production in eosinophils is mediated through the suppression of the NF-κB and AP-1 signaling pathways.

Caption: this compound's inhibition of NF-κB and AP-1 pathways in eosinophils.

Experimental Workflow for In Vitro Eosinophil Adhesion Assay

This diagram outlines the key steps involved in assessing the effect of this compound on eosinophil adhesion to VCAM-1 under flow conditions.

Caption: Workflow for eosinophil adhesion assay under flow conditions.

Detailed Experimental Protocols

Eosinophil Chemotaxis Assay (Boyden Chamber)

-

Cell Preparation: Isolate eosinophils from human peripheral blood using density gradient centrifugation and negative immunomagnetic selection to achieve high purity. Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES) at a concentration of 1 x 10⁶ cells/mL.

-

Chamber Assembly: Use a 96-well chemotaxis plate with a polycarbonate membrane (typically 5 µm pore size).

-

Chemoattractant Preparation: Prepare serial dilutions of the chemoattractant (e.g., eotaxin) in the assay medium.

-

Assay Setup:

-

Add 100 µL of the chemoattractant solution or vehicle control to the lower wells of the chemotaxis plate.

-

Place 100 µL of the eosinophil suspension into the upper wells.

-

To test the effect of this compound, pre-incubate the eosinophils with various concentrations of the drug for a specified time (e.g., 30 minutes) before adding them to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 3 hours to allow for cell migration.

-

Quantification:

-

After incubation, carefully remove the upper chamber.

-

Fix and stain the membrane.

-

Count the number of migrated cells on the lower side of the membrane using a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer.

-

-

Data Analysis: Express the results as a chemotactic index (fold increase in migration over control) or as a percentage of inhibition by this compound.

Neutrophil Superoxide Production Assay (Cytochrome c Reduction)

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a method that minimizes cell activation, such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Reagent Preparation:

-

Prepare a solution of cytochrome c (e.g., 100 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Prepare a solution of superoxide dismutase (SOD) to be used as a negative control to confirm the specificity of superoxide detection.

-

Prepare the stimulant (e.g., fMLP or PMA) at the desired concentration.

-

Prepare various concentrations of this compound or cetirizine for testing.

-

-

Assay Procedure:

-

In a 96-well plate, add the neutrophil suspension (e.g., 1 x 10⁶ cells/well).

-

Add the test compound (this compound/cetirizine) or vehicle control and pre-incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

To parallel wells, add SOD.

-

Add the cytochrome c solution to all wells.

-

Initiate the reaction by adding the stimulant.

-

Immediately measure the absorbance at 550 nm (for reduced cytochrome c) and a reference wavelength (e.g., 557 nm) at time zero and then at regular intervals for a specified duration (e.g., 15-60 minutes) using a microplate reader.

-

-

Calculation:

-

Calculate the change in absorbance over time.

-

The amount of superoxide produced is calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

-

The SOD-inhibitable portion represents the specific superoxide production.

-

Express the results as nmol of superoxide per 10⁶ cells.

-

Conclusion

The in vitro evidence presented in this guide highlights the multifaceted anti-inflammatory properties of this compound that extend beyond its primary H1-receptor antagonism. Its ability to directly modulate the activity of eosinophils, and potentially neutrophils, by inhibiting key pro-inflammatory functions such as chemokine production, adhesion, and degranulation, underscores its therapeutic potential in the management of allergic and other inflammatory conditions. The detailed protocols and pathway diagrams provided herein are intended to facilitate further research into the precise molecular mechanisms of this compound and to aid in the development of novel anti-inflammatory strategies. Further in vitro studies are warranted to fully elucidate the direct effects of this compound on the diverse functions of neutrophils.

References

Unveiling the Anti-Inflammatory Potential of Levocetirizine in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of Levocetirizine, a second-generation antihistamine, as demonstrated in various cellular models. Beyond its well-established histamine H1 receptor antagonism, this compound exhibits a range of anti-inflammatory effects that contribute to its therapeutic efficacy in allergic diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Assessment of this compound's Anti-Inflammatory Effects

This compound has been shown to modulate the expression and release of a variety of pro-inflammatory mediators in a dose-dependent manner. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of this compound on Cytokine and Chemokine Production

| Cell Type | Inflammatory Stimulus | Measured Mediator | This compound Concentration | Observed Effect | Citation |

| Human Nasal Epithelial Cells | Human Rhinovirus (HRV) | IL-6, IL-8 | 0.5, 5, 50 nM | Inhibition of HRV-induced increase in mRNA and protein levels. | [1] |

| A549 (Human Airway Epithelial Cells) | IL-1β | GM-CSF | 2.5, 5, 10 µM | Significant suppression of secretion. | [2][3] |

| A549 (Human Airway Epithelial Cells) | IL-1β | IL-8 | 5, 10 µM | Significant suppression of secretion. | [2][3] |

| Mouse Eosinophils | Antigen | RANTES, Eotaxin | 0.05 µM | Significant dose-dependent decrease in production. | |

| Lipopolysaccharide (LPS)-stimulated Human Eosinophils | LPS | IL-1β, IL-7, Stem Cell Factor | 1 µM | Attenuated production. | |

| Human Nasal Epithelial Cells | Osteopontin (OPN) | GM-CSF, Eotaxin, RANTES | Not specified | Significant suppression of production. |

Table 2: Impact of this compound on Adhesion Molecule Expression

| Cell Type | Inflammatory Stimulus | Adhesion Molecule | This compound Concentration | Observed Effect | Citation |

| Human Nasal Epithelial Cells | Human Rhinovirus (HRV) | ICAM-1 | 0.5, 5, 50 nM | Inhibition of HRV-induced increase in mRNA and protein levels. | |

| Human Nasal Polyp-derived Fibroblasts | Histamine | VCAM-1 | 0.1 - 10.0 µM | Effective inhibition of histamine-induced expression. | |

| Resting and GM-CSF-stimulated Eosinophils | - | VCAM-1 Adhesion | 10⁻⁸ M (maximal effect), EC₅₀ of 10⁻⁹ M | Significant inhibition of firm adhesion under flow conditions. | |

| Human Nasal Epithelial Cells | Rhinovirus-16 | Fibronectin, CEACAMs | 50 nM | Significantly reduced the increased mRNA and protein expression. |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the anti-inflammatory properties of this compound in cellular models.

Cell Culture and Treatment

-

Cell Lines:

-

A549 Cells (Human Airway Epithelial): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

RAW 264.7 Cells (Murine Macrophage-like): Maintained in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

-

Primary Cells:

-

Human Nasal Epithelial Cells (HNECs): Obtained from inferior turbinate mucosa and cultured under appropriate conditions.

-

Human Eosinophils: Isolated from peripheral blood of normal subjects.

-

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well or 24-well plates) and allowed to adhere overnight.

-

For pre-treatment studies, cells are incubated with varying concentrations of this compound for a specified period (e.g., 2 to 24 hours) before the addition of an inflammatory stimulus.

-

Inflammatory stimuli such as Lipopolysaccharide (LPS), Interleukin-1 beta (IL-1β), Human Rhinovirus (HRV), or specific antigens are added to the culture medium to induce an inflammatory response.

-

Cells are incubated for a further period (e.g., 4 to 48 hours) depending on the specific assay.

-

Supernatants are collected for cytokine/chemokine analysis, and cell lysates or RNA are prepared for protein and gene expression analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of cytokines, chemokines, and other inflammatory mediators in the cell culture supernatants.

-

96-well plates are coated with a capture antibody specific for the target protein overnight at 4°C.

-

Plates are washed and blocked to prevent non-specific binding.

-

Cell culture supernatants (samples) and standards of known concentrations are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, which is converted by the enzyme to produce a measurable color change.

-

The absorbance is read using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to the standard curve.

Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the gene expression levels of inflammatory mediators and adhesion molecules.

-

Total RNA is extracted from the cultured cells using a suitable RNA isolation kit.

-

The quantity and quality of the extracted RNA are assessed.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is then used as a template for PCR amplification with primers specific for the target genes (e.g., ICAM-1, IL-6, IL-8) and a reference gene (e.g., GAPDH).

-

The amplification is monitored in real-time using a fluorescent dye, and the relative expression of the target genes is calculated.

Western Blotting

Western blotting is utilized to detect and quantify the protein levels of specific molecules within the cells.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., ICAM-1, NF-κB).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

-

A substrate is added to produce a detectable signal (e.g., chemiluminescence), which is captured and quantified.

Eosinophil Adhesion Assay under Flow Conditions

This assay mimics the physiological conditions of eosinophil adhesion to the vascular endothelium.

-

Capillary tubes are coated with recombinant human vascular cell adhesion molecule-1 (rhVCAM-1).

-

Isolated eosinophils are pre-incubated with different concentrations of this compound.

-

The eosinophils (either resting or stimulated with GM-CSF) are then pumped through the coated capillary tubes at a constant flow rate.

-

The adhesion of eosinophils to the rhVCAM-1 is observed and recorded using real-time video microscopy.

-

The number of firmly adherent cells is quantified to determine the effect of this compound on eosinophil adhesion.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are, in part, mediated through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

This compound's a on the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. This compound has been shown to suppress the activation of NF-κB, thereby inhibiting the transcription of numerous pro-inflammatory genes.

Caption: this compound's inhibition of the NF-κB signaling pathway.

General Experimental Workflow for Investigating Anti-Inflammatory Effects

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of a compound like this compound in a cellular model.

Caption: A generalized experimental workflow for in vitro studies.

Conclusion

The evidence from cellular models strongly supports the anti-inflammatory properties of this compound, which are distinct from its H1-receptor antagonist activity. This compound consistently demonstrates the ability to suppress the production of key pro-inflammatory cytokines and chemokines, and to downregulate the expression of adhesion molecules involved in inflammatory cell recruitment. A key mechanism underlying these effects appears to be the inhibition of the NF-κB signaling pathway. These findings provide a cellular basis for the clinical efficacy of this compound in the treatment of allergic inflammation and highlight its potential for broader anti-inflammatory applications. Further research into the precise molecular targets of this compound within these inflammatory cascades will be crucial for fully elucidating its therapeutic mechanisms.

References

- 1. This compound inhibits rhinovirus-induced ICAM-1 and cytokine expression and viral replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of cetirizine and this compound on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. influence-of-cetirizine-and-levocetirizine-on-two-cytokines-secretion-in-human-airway-epithelial-cells - Ask this paper | Bohrium [bohrium.com]

Levocetirizine's Impact on Cytokine and Chemokine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation histamine H1 receptor antagonist widely recognized for its efficacy in treating allergic rhinitis and chronic idiopathic urticaria. Beyond its primary antihistaminic activity, a growing body of evidence reveals that this compound possesses significant anti-inflammatory properties. These effects are mediated through the modulation of key cytokine and chemokine signaling pathways, representing a crucial area of interest for understanding its full therapeutic potential and for the development of novel anti-inflammatory drugs.

This technical guide provides an in-depth analysis of this compound's mechanisms of action on these signaling cascades. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex molecular interactions involved.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily by intervening in two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Toll-Like Receptor 3 (TLR3) pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcriptional activation of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB in various cell types, including airway epithelial cells[1]. This inhibition is a key mechanism underlying its broad anti-inflammatory effects. By suppressing NF-κB, this compound effectively downregulates the expression of multiple downstream inflammatory mediators.[2][3]

References

- 1. The anti-inflammatory effects of this compound - are they clinically relevant or just an interesting additional effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and montelukast in the COVID-19 treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits rhinovirus-induced bacterial adhesion to nasal epithelial cells through down-regulation of cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Levocetirizine in Non-Allergic Inflammatory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist. While its primary mechanism of action in allergic conditions is well-established, a growing body of evidence indicates that this compound possesses significant anti-inflammatory and immunomodulatory properties that are independent of H1-receptor blockade. These "off-target" effects are observed at clinically relevant concentrations and suggest a broader therapeutic potential for this compound in a variety of non-allergic inflammatory conditions. This technical guide provides an in-depth overview of these effects, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers across a range of in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Inflammatory Mediator Release and Cell Adhesion

| Cell Type | Inflammatory Marker | Stimulant | This compound Concentration | Observed Effect | Reference |

| Mouse Eosinophils | RANTES Production | Antigen | 0.05 µM | Significant decrease in RANTES levels.[1][2][3] | |

| Mouse Eosinophils | Eotaxin Production | Antigen | 0.05 µM | Significant decrease in eotaxin levels.[1][2] | |

| Human Eosinophils | Adhesion to VCAM-1 | None (Resting) | EC50 of 10⁻⁹ M; Maximal effect at 10⁻⁸ M | Significant inhibition of adhesion. | |

| Human Eosinophils | Adhesion to VCAM-1 | GM-CSF | Optimal concentration of 10⁻⁸ M; EC50 of 10⁻⁹ M | Dose-dependent inhibition of enhanced adhesion. | |

| Nasal Polyp-derived Fibroblasts | VCAM-1 Expression | Histamine (1000 µM) | 0.1 - 10.0 µM | Effective inhibition of VCAM-1 expression. | |

| A549 Human Airway Epithelial Cells | GM-CSF Secretion | IL-1β | 2.5, 5, and 10 µM | Significant suppression of GM-CSF secretion. | |

| A549 Human Airway Epithelial Cells | IL-8 Secretion | IL-1β | 5 and 10 µM | Significant suppression of IL-8 secretion. | |

| Human Nasal Epithelial Cells | ICAM-1, IL-6, IL-8 Expression | Human Rhinovirus (HRV) | 0.5, 5, or 50 nM | Inhibition of HRV-induced upregulation. | |

| Human Nasal Epithelial Cells | NF-κB Expression | Human Rhinovirus (HRV) | 0.5, 5, or 50 nM | Reduction in HRV-induced NF-κB expression. |

Table 2: In Vivo Effects of this compound on Inflammatory Markers in Patients with Allergic Rhinitis

| Study Population | Treatment | Duration | Inflammatory Marker | Measurement Method | Observed Effect | Reference |

| Seasonal Allergic Rhinitis | This compound (5 mg/day) | 2 weeks | Eosinophils in Nasal Lavage | Conventional Staining | Significant reduction (P=0.029). | |

| Seasonal Allergic Rhinitis | This compound (5 mg/day) | 2 weeks | Neutrophils in Nasal Lavage | Conventional Staining | Significant reduction (P=0.005). | |

| Seasonal Allergic Rhinitis | This compound (5 mg/day) | 2 weeks | IL-4 in Nasal Lavage | Immunoassay | Significant reduction (P=0.041). | |

| Seasonal Allergic Rhinitis | This compound (5 mg/day) | 2 weeks | IL-8 in Nasal Lavage | Immunoassay | Significant reduction (P=0.02). | |

| Seasonal Allergic Rhinitis | This compound (5 mg/day) | 4 weeks | Peripheral Blood Eosinophils | Flow Cytometry | Significant reduction in percentage (P<0.05). | |

| Seasonal Allergic Rhinitis | This compound (5 mg/day) | 4 weeks | CD4+CD29+ T-cells | Flow Cytometry | Significant reduction in percentage (P<0.05). | |

| Seasonal Allergic Rhinitis | This compound (5 mg/day) | 4 weeks | CD4+CD212+ T-cells | Flow Cytometry | Significant reduction in percentage (P<0.05). | |

| Seasonal Allergic Rhinitis | This compound (5 mg/day) | 4 weeks | CD4+CD54+ T-cells | Flow Cytometry | Significant reduction in percentage (P<0.05). | |

| Seasonal Allergic Rhinitis | This compound (5 mg/day) | 4 weeks | CD4+CD25+ T-cells | Flow Cytometry | Significant increase in percentage (P<0.001). |

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated, in part, by its interference with key signaling pathways, notably the NF-κB pathway, and its influence on immune cell trafficking and activation.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's effect on eosinophil adhesion and migration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Inhibition of Eosinophil Chemokine Production

Objective: To quantify the effect of this compound on the antigen-stimulated production of RANTES and eotaxin by eosinophils.

Materials:

-

This compound (preservative-free powder)

-

RPMI-1640 medium supplemented with 10% fetal calf serum (FCS)

-

Mouse eosinophils (isolated from specific pathogen-free BALB/c mice)

-

Specific antigens for stimulation

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse RANTES and eotaxin

Protocol:

-

Prepare a stock solution of this compound in RPMI-1640 medium.

-

Isolate eosinophils from mice and sensitize them with IgE.

-

Culture the IgE-sensitized eosinophils at a concentration of 5x10⁵ cells/ml.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.05, 0.1 µM) for a specified period.

-

Stimulate the eosinophils with 1.0 ng/ml of the specific antigen.

-

Incubate the cell cultures for 24 hours.

-

Collect the culture supernatants by centrifugation.

-

Measure the concentrations of RANTES and eotaxin in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of this compound on chemokine production.

In Vitro Eosinophil Adhesion to VCAM-1 Under Flow Conditions

Objective: To assess the inhibitory effect of this compound on eosinophil adhesion to VCAM-1 under shear stress.

Materials:

-

This compound

-

Recombinant human VCAM-1 (rhVCAM-1)

-

Human eosinophils (isolated from normal subjects)

-

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

-

Microfluidic syringe pump and capillary tubes

-

Real-time video microscopy setup

Protocol:

-

Isolate eosinophils from human peripheral blood.

-

Pre-incubate the eosinophils with a range of this compound concentrations (e.g., 10⁻⁶ to 10⁻¹⁰ M) or a vehicle control.

-

For stimulated conditions, treat a subset of cells with GM-CSF.

-

Coat the inside of capillary tubes with rhVCAM-1 (10 µg/mL).

-

Pump the treated eosinophil suspension through the coated capillary tubes at a constant flow rate (e.g., 1 dyn/cm²).

-

Capture images of rolling and firmly adherent eosinophils using real-time video microscopy at specified time points (e.g., 5 and 15 minutes).

-

Quantify the number of adherent cells per field of view to determine the effect of this compound on adhesion.

In Vivo Analysis of T-Lymphocyte Subpopulations

Objective: To evaluate the effect of this compound treatment on peripheral blood T-lymphocyte subpopulations in patients with seasonal allergic rhinitis.

Materials:

-

This compound (5 mg tablets)

-

Placebo tablets

-

Flow cytometer

-

Monoclonal antibodies against CD4, CD29, CD212, CD54, and CD25 conjugated to different fluorochromes

-

Lysing solution and appropriate buffers

Protocol:

-

Recruit patients with a clinical history of seasonal allergic rhinitis.

-

Randomize patients to receive either this compound (5 mg/day) or a placebo for a defined period (e.g., 4 weeks).

-

Collect peripheral venous blood samples from each patient at baseline and after the treatment period.

-

Isolate peripheral blood mononuclear cells (PBMCs) or use whole blood for staining.

-

Stain the cells with a cocktail of fluorescently-labeled monoclonal antibodies targeting the T-cell markers of interest.

-

Lyse red blood cells if using whole blood.

-

Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

-

Gate on the CD4+ T-lymphocyte population and subsequently analyze the percentage of cells expressing the activation and regulatory markers (CD29, CD212, CD54, CD25).

-

Compare the changes in the percentages of these subpopulations between the this compound and placebo groups.

Measurement of Inflammatory Markers in Nasal Lavage Fluid

Objective: To measure the effect of this compound on inflammatory cells and cytokines in the nasal passages of patients with seasonal allergic rhinitis.

Materials:

-

This compound (5 mg tablets)

-

Placebo tablets

-

Sterile saline solution for nasal lavage

-

Microscope slides and staining reagents (for cell counts)

-

ELISA kits for IL-4 and IL-8

Protocol:

-

Enroll patients with seasonal allergic rhinitis in a randomized, placebo-controlled study.

-

Administer this compound (5 mg/day) or placebo for a specified duration (e.g., 2 weeks).

-

Perform nasal lavage on each patient before and after the treatment period by instilling and recovering a known volume of sterile saline.

-

Centrifuge the collected lavage fluid to separate the cellular components from the supernatant.

-

Resuspend the cell pellet, prepare slides, and perform staining to identify and count eosinophils and neutrophils under a microscope.

-

Use the supernatant to measure the concentrations of IL-4 and IL-8 using specific ELISA kits according to the manufacturer's protocols.

-

Analyze the changes in cell counts and cytokine levels from baseline to post-treatment for both the this compound and placebo groups.

Conclusion

The data and methodologies presented in this technical guide underscore the multifaceted anti-inflammatory and immunomodulatory effects of this compound that extend beyond its well-characterized H1-receptor antagonism. The ability of this compound to inhibit the NF-κB pathway, reduce the production of key pro-inflammatory cytokines and chemokines, modulate the expression of cell adhesion molecules, and influence the activity and trafficking of inflammatory cells such as eosinophils and T-lymphocytes, highlights its potential for therapeutic application in a broader range of inflammatory disorders. Further research into these off-target mechanisms is warranted to fully elucidate the clinical implications and to identify novel therapeutic strategies for non-allergic inflammatory conditions.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. Inhibitory Action of this compound on the Production of Eosinophil Chemoattractants RANTES and Eotaxin In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]

- 3. Inhibitory action of this compound on the production of eosinophil chemoattractants RANTES and eotaxin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the role of Levocetirizine in modulating immune cell activation

An In-depth Technical Guide to the Role of Levocetirizine in Modulating Immune Cell Activation

Introduction

This compound, the R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist.[1][2] While its primary clinical efficacy in allergic disorders such as allergic rhinitis and chronic idiopathic urticaria is attributed to its blockade of the H1 receptor, a growing body of evidence suggests that this compound possesses immunomodulatory properties that extend beyond this mechanism.[1][3][4] These anti-inflammatory effects are observed at physiologically relevant concentrations and involve the modulation of various immune cells, including eosinophils, T lymphocytes, and epithelial cells. This technical guide provides a comprehensive overview of the current understanding of this compound's role in immune cell activation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: H1 Receptor Antagonism

This compound's principal mechanism of action is its selective and high-affinity antagonism of the histamine H1 receptor. Histamine, a key mediator in allergic reactions, is released from mast cells and basophils upon allergen exposure and binds to H1 receptors on various cell types, leading to the classic symptoms of allergy. By blocking this interaction, this compound effectively mitigates symptoms such as sneezing, itching, and rhinorrhea. This compound has a higher affinity for the H1 receptor compared to its racemate, cetirizine.

Modulation of Eosinophil Activation

Eosinophils are key effector cells in allergic inflammation, contributing to tissue damage through the release of various inflammatory mediators. This compound has been shown to modulate several aspects of eosinophil function.

Effects on Eosinophil Migration and Adhesion:

This compound significantly inhibits the migration of eosinophils. It has been demonstrated to inhibit eotaxin-induced eosinophil transendothelial migration through both dermal and lung microvascular endothelial cells. Furthermore, this compound can inhibit the adhesion of both resting and GM-CSF-stimulated eosinophils to vascular cell adhesion molecule-1 (VCAM-1) under flow conditions.

Effects on Eosinophil Mediator Release:

This compound can modulate the production and release of cytokines and other inflammatory mediators from eosinophils. In lipopolysaccharide-stimulated human eosinophils, this compound has been found to attenuate the production of pro-inflammatory cytokines such as IL-1β and IL-7. It also influences the production of chemokines, with studies showing a dose-dependent decrease in the production of RANTES and eotaxin in response to antigen stimulation. Interestingly, this compound does not appear to affect eosinophil apoptosis.

Table 1: Quantitative Effects of this compound on Eosinophil Function

| Parameter | Cell Type/Model | This compound Concentration | Observed Effect | Reference |

| Eotaxin-induced Transendothelial Migration | Human Eosinophils through HMVEC-d | 10⁻⁸ M | Total inhibition | |

| Eotaxin-induced Transendothelial Migration | Human Eosinophils through HMVEC-l | 10⁻⁷ M | Total inhibition | |

| Adhesion to VCAM-1 (Resting Eosinophils) | Human Eosinophils | 10⁻⁸ M (Maximal effect) | Significant inhibition | |

| Adhesion to VCAM-1 (GM-CSF-stimulated) | Human Eosinophils | 10⁻⁸ M (Optimal concentration) | Dose-dependent inhibition | |

| RANTES and Eotaxin Production | Antigen-stimulated Human Eosinophils | 0.05 µM | Significant decrease | |

| IL-1β and IL-7 Production | LPS-stimulated Human Eosinophils | 1 µM | Attenuated production |

Experimental Protocol: Eosinophil Transendothelial Migration Assay

This protocol is based on the methodology described for assessing the effect of this compound on eotaxin-induced eosinophil migration.

-

Cell Culture: Human microvascular endothelial cells (dermal or lung) are grown to confluence on micropore filters in transwell inserts.

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation and negative immunomagnetic selection.

-

Pre-incubation: Isolated eosinophils are pre-incubated for 30 minutes at 37°C with varying concentrations of this compound (e.g., 10⁻⁵ to 10⁻⁹ M) or a vehicle control.

-

Migration Assay:

-

The transwell inserts with the endothelial cell monolayer are placed into a 24-well plate.

-

The lower chamber contains a chemoattractant, such as 100 ng/mL of human eotaxin.

-

The pre-incubated eosinophils are added to the upper chamber.

-

-

Incubation: The plate is incubated for 60 minutes at 37°C to allow for migration.

-

Quantification: The number of eosinophils that have migrated to the lower chamber is determined by cell counting.

Modulation of T-Lymphocyte Activation

This compound has demonstrated the ability to modulate the activation of T lymphocytes, which play a central role in orchestrating the allergic inflammatory response.

In a study involving patients with seasonal allergic rhinitis, four weeks of treatment with this compound resulted in a significant reduction in the percentages of certain activated T lymphocyte subpopulations, including CD4+CD29+, CD4+CD212+, and CD4+CD54+. Conversely, the treatment was associated with a significant increase in the percentage of CD4+CD25+ T cells, a population that may include immunoregulatory T cells (Tregs). In a murine model of allergic conjunctivitis, this compound treatment was also shown to induce the differentiation of Treg cells.

Table 2: Effect of this compound Treatment on T-Lymphocyte Subpopulations in Allergic Rhinitis Patients

| T-Lymphocyte Subpopulation | Change with this compound Treatment | P-value | Reference |

| CD4+CD29+ | Reduced percentage | <0.05 | |

| CD4+CD212+ | Reduced percentage | <0.05 | |

| CD4+CD54+ | Reduced percentage | <0.05 | |

| CD4+CD25+ | Increased percentage | <0.001 |

Experimental Protocol: Flow Cytometric Analysis of Lymphocyte Subpopulations

This protocol is based on the methodology used to analyze peripheral blood lymphocyte subpopulations in allergic rhinitis patients treated with this compound.

-

Sample Collection: Peripheral venous blood is collected from patients at baseline and after the treatment period.

-

Cell Staining:

-

Aliquots of whole blood are incubated with fluorochrome-conjugated monoclonal antibodies specific for different cell surface markers (e.g., CD4, CD29, CD212, CD54, CD25).

-

Three-color flow cytometry is typically used for multi-parameter analysis.

-

-

Red Blood Cell Lysis: Following incubation, red blood cells are lysed using a lysing solution.

-

Flow Cytometry Analysis:

-

The stained white blood cells are analyzed using a flow cytometer.

-

Lymphocytes are gated based on their forward and side scatter properties.

-

The percentages of different T lymphocyte subpopulations within the CD4+ gate are determined based on their fluorescence.

-

-

Data Analysis: Statistical analysis is performed to compare the percentages of lymphocyte subpopulations before and after treatment.

Modulation of Airway Epithelial Cell Activation

Airway epithelial cells are not just a physical barrier but also active participants in the inflammatory response. This compound can influence the production of inflammatory mediators from these cells.

In studies using the A549 human airway epithelial cell line, this compound has been shown to suppress the secretion of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-8 (IL-8) from cells stimulated with IL-1β. Furthermore, this compound can inhibit the rhinovirus-induced upregulation of intercellular adhesion molecule-1 (ICAM-1), IL-6, and IL-8 in primary human nasal epithelial cells and A549 cells. This is significant as ICAM-1 is a receptor for rhinovirus, and IL-6 and IL-8 are pro-inflammatory cytokines.

Table 3: Inhibitory Effects of this compound on Mediator Release from Airway Epithelial Cells

| Mediator | Cell Type/Stimulus | This compound Concentration | Observed Effect | Reference |

| GM-CSF | A549 cells / IL-1β | 2.5, 5, 10 µM | Significant suppression | |

| IL-8 | A549 cells / IL-1β | 5, 10 µM | Significant suppression | |

| ICAM-1 mRNA and protein | HNEC and A549 cells / Rhinovirus | 0.5, 5, 50 nM | Inhibition of HRV-induced increase | |

| IL-6 and IL-8 mRNA and protein | HNEC and A549 cells / Rhinovirus | 0.5, 5, 50 nM | Inhibition of HRV-induced expression |

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are, in part, mediated through its influence on intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

This compound has been shown to inhibit the activation of NF-κB in various cell types. For instance, in rhinovirus-infected airway epithelial cells, this compound treatment reduced the increased NF-κB expression. The inhibition of the NF-κB pathway by this compound can suppress the endothelial production of eotaxin, IL-1β, TNF-α, and VCAM-1.

Below is a diagram illustrating the general NF-κB signaling pathway and the point of intervention by this compound.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound modulates lymphocyte activation in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory effects of this compound - are they clinically relevant or just an interesting additional effect? - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Levocetirizine in In-Vitro Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine, a potent and selective second-generation histamine H1-receptor antagonist, is a cornerstone in the management of allergic disorders. Beyond its well-established receptor-blocking activity, this compound exhibits multifaceted anti-inflammatory properties, including the modulation of mast cell degranulation. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound in in-vitro mast cell degranulation assays. It offers a comprehensive overview of the experimental protocols, quantitative data on its inhibitory effects, and the underlying signaling pathways, serving as a valuable resource for researchers and professionals in the field of allergy, immunology, and drug development.

Introduction

Mast cells are pivotal effector cells in the allergic inflammatory cascade. Upon activation by various stimuli, most notably the cross-linking of immunoglobulin E (IgE) bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators. These mediators, including histamine, proteases (e.g., tryptase and chymase), lipid mediators (e.g., prostaglandins and leukotrienes), and cytokines, are responsible for the clinical manifestations of allergic reactions.

This compound, the R-enantiomer of cetirizine, is recognized for its high affinity and selectivity for the H1 receptor.[1] However, accumulating evidence suggests that its therapeutic efficacy extends beyond simple histamine blockade.[2] In-vitro studies have demonstrated that this compound can directly inhibit the release of inflammatory mediators from mast cells, suggesting a mast cell-stabilizing effect.[3][4] Understanding the pharmacodynamics of this action is crucial for optimizing its clinical use and for the development of novel anti-allergic therapies.

This guide will delve into the technical aspects of assessing the effects of this compound on mast cell degranulation in vitro, presenting quantitative data, detailed experimental methodologies, and a visual representation of the involved signaling pathways.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory capacity of this compound on mast cell degranulation has been quantified in various in-vitro models. The following tables summarize the key findings from a study investigating the effect of this compound on Platelet-Activating Factor (PAF)-induced degranulation in the human mast cell line, LAD2.[3] It is important to note that while this data provides valuable insights, further research is needed to establish a comprehensive dose-response relationship and IC50 values for IgE-mediated degranulation.

Table 1: Inhibition of β-Hexosaminidase Release from LAD2 Mast Cells by this compound (PAF-Induced)

| This compound Concentration (µM) | Stimulus | Mast Cell Type | % Inhibition of β-Hexosaminidase Release | Statistical Significance |

| 5 | PAF (10 µM) | LAD2 | Significant Inhibition | p < 0.01 |

Table 2: Inhibition of Histamine Release from LAD2 Mast Cells by this compound (PAF-Induced)

| This compound Concentration (µM) | Stimulus | Mast Cell Type | % Inhibition of Histamine Release | Statistical Significance |

| 1 - 25 | PAF (10 µM) | LAD2 | Significant Inhibition | p < 0.05 |

Note: The exact percentage of inhibition was not specified in the abstract, but the inhibitory effect was statistically significant.

Experimental Protocols for In-Vitro Mast Cell Degranulation Assays

The assessment of mast cell degranulation in vitro typically involves the use of established mast cell lines, such as the human LAD2 line or the rat basophilic leukemia RBL-2H3 line, or primary human mast cells. Degranulation is quantified by measuring the release of specific granular contents, most commonly β-hexosaminidase or histamine, into the cell culture supernatant.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in-vitro mast cell degranulation assay to evaluate the effect of an inhibitor like this compound.

Detailed Protocol for β-Hexosaminidase Release Assay (LAD2 Cells)

This protocol is adapted from methodologies used in studies investigating mast cell degranulation.

Materials:

-

LAD2 human mast cell line

-

StemPro-34 SFM medium supplemented with Stem Cell Factor (SCF)

-

Tyrode’s buffer

-

This compound stock solution

-

Degranulation stimulus (e.g., Platelet-Activating Factor - PAF, anti-IgE)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture LAD2 cells in StemPro-34 SFM medium supplemented with 100 ng/mL SCF.

-

Cell Plating: Seed LAD2 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

-

Pre-incubation with this compound:

-

Wash the cells with Tyrode’s buffer.

-

Add varying concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

Stimulation of Degranulation:

-

Add the degranulation stimulus (e.g., 10 µM PAF) to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate at 400 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant from each well.

-

-

β-Hexosaminidase Assay:

-

Add a portion of the supernatant to a new 96-well plate.

-

To determine the total β-hexosaminidase release, lyse the cells in the original plate with 0.1% Triton X-100.

-

Add the pNAG substrate solution to all wells (supernatant and lysate).

-

Incubate at 37°C for 60-90 minutes.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

-

Calculate the percentage of inhibition by this compound relative to the stimulated control.

-

Signaling Pathways in Mast Cell Degranulation and the Role of this compound

The primary mechanism of mast cell activation in allergic reactions is through the IgE-FcεRI pathway. The cross-linking of IgE-bound FcεRI by allergens initiates a complex signaling cascade.

IgE-Mediated Mast Cell Degranulation Pathway

The following diagram outlines the key signaling events following FcεRI cross-linking, leading to mast cell degranulation.

Upon allergen-induced cross-linking of IgE-bound FcεRI, the Src family kinase Lyn is activated, which in turn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI β and γ chains. This creates docking sites for spleen tyrosine kinase (Syk), leading to its activation. Activated Syk phosphorylates several downstream targets, including the linker for activation of T cells (LAT). Phosphorylated LAT serves as a scaffold for the assembly of a signaling complex that includes phospholipase Cγ (PLCγ).

Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The sustained increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, are critical events that culminate in the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.

Potential Mechanisms of Action of this compound

While the primary action of this compound is H1-receptor antagonism, its inhibitory effect on mast cell degranulation suggests additional mechanisms. The precise molecular targets of this compound within the mast cell signaling cascade are still under investigation. However, based on its known anti-inflammatory properties, several potential points of intervention can be hypothesized:

-

Inhibition of Early Signaling Events: this compound may interfere with the initial activation steps of the signaling cascade, potentially by modulating the activity of key kinases such as Syk. Inhibition of Syk phosphorylation would dampen the entire downstream signaling pathway.

-

Modulation of Calcium Mobilization: this compound could potentially influence the release of intracellular calcium, a critical step for degranulation. This could occur through direct or indirect effects on IP3 receptor function or other calcium channels.

-

Inhibition of Downstream Effector Molecules: this compound's anti-inflammatory effects have been linked to the inhibition of transcription factors like NF-κB in other cell types. While degranulation is a rapid, non-transcriptional process, this compound might influence the expression of proteins involved in the exocytotic machinery in the longer term.

Further research is required to elucidate the exact molecular mechanisms by which this compound stabilizes mast cells and inhibits mediator release.

Conclusion

This compound's pharmacodynamic profile extends beyond its H1-receptor antagonist activity to include direct modulatory effects on mast cell degranulation. This technical guide has provided a comprehensive overview of the available quantitative data, detailed experimental protocols for in-vitro assessment, and the intricate signaling pathways involved. The ability of this compound to inhibit the release of inflammatory mediators from mast cells underscores its role as a multifaceted anti-allergic agent. A deeper understanding of these mechanisms will not only enhance its clinical application but also pave the way for the development of more targeted and effective therapies for allergic diseases. For researchers and drug development professionals, the in-vitro mast cell degranulation assay remains a critical tool for evaluating the potential of novel compounds to modulate allergic inflammation at its cellular source.

References

- 1. Mast Cell Degranulation Assay - Cellomatics Biosciences [cellomaticsbio.com]

- 2. The anti-inflammatory effects of this compound - are they clinically relevant or just an interesting additional effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet activating factor-induced mast cell degranulation is inhibited by rupatadine, and to a lower extent by this compound and desoratadine, in a mast cell line (LAD-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Levocetirizine as a Pharmacological Tool: A Technical Guide to Studying Histamine-Independent Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine, a potent and selective second-generation histamine H1-receptor antagonist, is widely recognized for its efficacy in the management of allergic disorders. Beyond its well-established antihistaminic properties, a growing body of evidence reveals that this compound possesses significant anti-inflammatory effects that are independent of H1-receptor blockade. These off-target activities present a unique opportunity to utilize this compound as a pharmacological tool to investigate and modulate histamine-independent inflammatory pathways. This technical guide provides an in-depth overview of the non-histaminergic mechanisms of this compound, detailed experimental protocols to study these effects, and a summary of quantitative data from key studies. Furthermore, it includes visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in immunology and drug development.

Introduction: Unveiling the Histamine-Independent Actions of this compound

While the therapeutic efficacy of this compound in allergic conditions is primarily attributed to its inverse agonism of the H1-receptor, numerous in vitro and in vivo studies have demonstrated its ability to modulate inflammatory processes through mechanisms that extend beyond this action. These histamine-independent effects are observed at physiologically relevant concentrations and involve the modulation of various inflammatory mediators, including cytokines and adhesion molecules, as well as the inhibition of inflammatory cell migration.[1]

This guide focuses on the utility of this compound as an investigational probe to explore these alternative anti-inflammatory pathways. By providing detailed experimental methodologies and consolidated data, we aim to equip researchers with the necessary tools to leverage this compound in their studies of inflammatory and immune responses.

Histamine-Independent Mechanisms of this compound

This compound's anti-inflammatory repertoire is multifaceted, impacting several key aspects of the inflammatory cascade.

Modulation of Inflammatory Mediators

This compound has been shown to significantly reduce the secretion of pro-inflammatory cytokines and chemokines from various cell types, including epithelial cells and eosinophils. Notably, it has been observed to decrease the production of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][2] This modulation of cytokine release suggests an interference with intracellular signaling pathways that regulate their gene expression and synthesis.

Inhibition of Eosinophil Migration and Adhesion

A hallmark of allergic inflammation is the infiltration of eosinophils into affected tissues. This compound has demonstrated a potent ability to inhibit the migration of eosinophils across endothelial cell layers.[3][4] This effect is, at least in part, mediated by the downregulation of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), key proteins that facilitate the adhesion and transmigration of leukocytes.

Interference with Pro-Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are linked to its ability to interfere with key intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, has been identified as a target of this compound. By inhibiting NF-κB activation, this compound can suppress the transcription of numerous pro-inflammatory genes. Furthermore, evidence suggests that this compound may also modulate the Toll-Like Receptor 3 (TLR3) signaling pathway, specifically by targeting the TIR-domain-containing adapter-inducing interferon-β (TRIF) and receptor-interacting protein (RIP).

Quantitative Data on the Histamine-Independent Effects of this compound

The following tables summarize the quantitative findings from key studies investigating the non-histaminergic anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Cytokine Secretion in A549 Human Airway Epithelial Cells

| Cytokine | This compound Concentration (µM) | Percent Inhibition of IL-1β-stimulated Secretion | p-value | Reference |

| GM-CSF | 2.5 | Significant Suppression | <0.05 | |

| GM-CSF | 5 | Significant Suppression | <0.05 | |

| GM-CSF | 10 | Significant Suppression | <0.05 | |

| IL-8 | 5 | Significant Suppression | <0.05 | |

| IL-8 | 10 | Significant Suppression | <0.05 |

Table 2: Effect of this compound on Eosinophil Transendothelial Migration

| Endothelial Cell Type | This compound Concentration (M) | Effect on Eotaxin-Induced Migration | Reference |

| HMVEC-d (Dermal) | 10⁻⁸ | Total Inhibition | |

| HMVEC-l (Lung) | 10⁻⁷ | Total Inhibition |

Table 3: Effect of this compound on Rhinovirus-Induced ICAM-1 and Cytokine Expression in Epithelial Cells

| Parameter | This compound Concentration (nM) | Outcome | Reference |

| ICAM-1 mRNA and protein | 0.5, 5, 50 | Inhibition of HRV-induced increase | |

| IL-6 mRNA and protein | 0.5, 5, 50 | Inhibition of HRV-induced expression | |

| IL-8 mRNA and protein | 0.5, 5, 50 | Inhibition of HRV-induced expression | |

| NF-κB expression | 0.5, 5, 50 | Reduction of HRV-induced increase | |

| TLR3 mRNA and protein | 0.5, 5, 50 | Inhibition |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the histamine-independent effects of this compound.

In Vitro Assay for Cytokine Secretion in A549 Human Airway Epithelial Cells

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF) from stimulated human airway epithelial cells.

Materials:

-

A549 human airway epithelial cell line

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

This compound hydrochloride

-

Recombinant human Interleukin-1 beta (IL-1β)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human IL-6, IL-8, and GM-CSF

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Culture: Culture A549 cells in T-75 flasks until they reach 80-90% confluency.

-

Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 2 x 10⁴ cells/well. Allow the cells to adhere overnight.

-

Pre-incubation with this compound: Prepare stock solutions of this compound in sterile PBS. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 16 hours.

-

Stimulation: Prepare a solution of IL-1β in cell culture medium at a final concentration of 1 ng/mL. Add 100 µL of the IL-1β solution to each well (except for the unstimulated control wells).

-

Incubation: Incubate the plates for 8 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes to pellet any detached cells. Carefully collect the supernatants for cytokine analysis.

-

ELISA: Perform ELISAs for IL-6, IL-8, and GM-CSF on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine from a standard curve. Determine the percentage inhibition of cytokine secretion by this compound compared to the IL-1β-stimulated control.

Eosinophil Transendothelial Migration Assay

Objective: To assess the inhibitory effect of this compound on the migration of eosinophils across a monolayer of human endothelial cells.

Materials:

-

Human Microvascular Endothelial Cells (HMVEC-d or HMVEC-l)

-

Eosinophils (isolated from human peripheral blood)

-

Transwell inserts with microporous filters (e.g., 5 µm pore size)

-

24-well tissue culture plates

-

Endothelial cell growth medium

-

This compound hydrochloride

-

Human eotaxin

-

Calcein-AM (for cell labeling)

-

Fluorescence plate reader

Protocol:

-

Endothelial Cell Monolayer Formation: Seed HMVECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed.

-

Eosinophil Isolation: Isolate eosinophils from fresh human peripheral blood using density gradient centrifugation followed by negative immunomagnetic selection.

-

Eosinophil Labeling: Label the isolated eosinophils with a fluorescent dye such as Calcein-AM for easy quantification.

-

Pre-incubation with this compound: Resuspend the labeled eosinophils in assay buffer and pre-incubate with various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) for 30 minutes at 37°C.

-

Migration Assay Setup: Place the Transwell inserts containing the endothelial monolayers into the wells of a 24-well plate. Add assay buffer containing eotaxin (100 ng/mL) to the lower chamber to create a chemotactic gradient.

-

Addition of Eosinophils: Add the pre-incubated eosinophils to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plates for 60 minutes at 37°C in a 5% CO₂ incubator.

-

Quantification of Migration: After incubation, carefully remove the non-migrated cells from the upper surface of the filter. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of migrated eosinophils for each condition. Determine the dose-dependent inhibition of eosinophil migration by this compound.

ICAM-1 Expression Assay in Human Rhinovirus (HRV)-Infected Epithelial Cells

Objective: To determine the effect of this compound on the expression of ICAM-1 in epithelial cells infected with HRV.

Materials:

-

Human nasal epithelial cells (HNECs) or A549 cells

-

Human Rhinovirus (HRV)

-

Cell culture medium

-

This compound hydrochloride

-

TRIzol reagent for RNA extraction

-

RT-PCR reagents

-

Primers for ICAM-1 and a housekeeping gene (e.g., GAPDH)

-

Antibodies for ICAM-1 and a loading control (e.g., β-actin) for Western blotting

-

Flow cytometer and anti-ICAM-1 antibody for flow cytometry

Protocol:

-

Cell Culture and Infection: Culture HNECs or A549 cells to near confluency. Infect the cells with HRV at a specific multiplicity of infection (MOI).

-

Treatment with this compound: Treat the infected cells with different concentrations of this compound (e.g., 0.5, 5, 50 nM) either at the time of infection or 24 hours prior to infection.

-

RNA Extraction and RT-PCR: At a designated time point post-infection (e.g., 24 hours), harvest the cells and extract total RNA using TRIzol reagent. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of ICAM-1. Normalize the data to a housekeeping gene.

-

Western Blotting: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against ICAM-1 and a loading control. Visualize the protein bands using an appropriate detection system.

-

Flow Cytometry: Detach the cells and stain with a fluorescently labeled anti-ICAM-1 antibody. Analyze the cell surface expression of ICAM-1 using a flow cytometer.

-

Data Analysis: Quantify the changes in ICAM-1 mRNA and protein expression in the this compound-treated groups compared to the HRV-infected control group.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Influence of cetirizine and this compound on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits rhinovirus-induced ICAM-1 and cytokine expression and viral replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cetirizine and this compound inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new antihistamine this compound inhibits eosinophil adhesion to vascular cell adhesion molecule-1 under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Novel Therapeutic Targets of Levocetirizine in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[1][2][3] While its primary mechanism of action involves the blockade of the H1 receptor, a growing body of preclinical evidence reveals that this compound possesses a broader pharmacological profile, including significant anti-inflammatory and immunomodulatory effects that are independent of H1 receptor antagonism.[2][3] These findings suggest novel therapeutic avenues for this compound beyond its current indications.

This technical guide provides a comprehensive overview of the preclinical data elucidating the novel therapeutic targets of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals interested in exploring the expanded therapeutic potential of this well-established molecule. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways implicated in this compound's non-canonical effects.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from various in vitro and in vivo preclinical studies, highlighting the dose-dependent effects of this compound on various cellular and molecular targets.

Table 1: Effect of this compound on Eosinophil Function

| Target/Assay | Cell Type/Model | This compound Concentration | Observed Effect | Citation(s) |

| Eotaxin-induced Transendothelial Migration | Human Dermal Microvascular Endothelial Cells (HMVEC-d) | 10⁻⁸ M | Total inhibition | |

| Eotaxin-induced Transendothelial Migration | Human Lung Microvascular Endothelial Cells (HMVEC-l) | 10⁻⁷ M | Total inhibition | |

| Resting Eosinophil Adhesion to VCAM-1 | Human Eosinophils | 10⁻⁹ M (EC₅₀) | Significant inhibition | |

| GM-CSF-stimulated Eosinophil Adhesion to VCAM-1 | Human Eosinophils | 10⁻⁹ M (EC₅₀) | Significant inhibition | |

| RANTES and Eotaxin Production | Antigen-stimulated Mouse Eosinophils | 0.05 µM | Significant decrease in production |

Table 2: Effect of this compound on Cytokine and Adhesion Molecule Expression

| Target/Assay | Cell Type/Model | This compound Concentration | Observed Effect | Citation(s) |

| IL-6 and IL-8 Secretion | Rhinovirus-infected Human Nasal Epithelial Cells | 0.5, 5, 50 nM | Inhibition of secretion | |

| ICAM-1 Expression | Rhinovirus-infected Human Nasal Epithelial Cells | 0.5, 5, 50 nM | Inhibition of expression | |

| VCAM-1 Expression | Histamine-stimulated Nasal Polyp-derived Fibroblasts | 0.1 - 10.0 µM | Effective inhibition | |

| RANTES and Eotaxin mRNA Expression | Antigen-stimulated Mouse Eosinophils | > 0.05 µM | Significant inhibition |

Table 3: Effect of this compound on Signaling Pathways

| Target/Assay | Cell Type/Model | This compound Concentration | Observed Effect | Citation(s) |

| NF-κB Activation | Rhinovirus-infected Human Nasal Epithelial Cells | 0.5, 5, 50 nM | Reduced NF-κB activation | |

| NF-κB Activation | Osteopontin-stimulated Human Nasal Epithelial Cells | > 0.05 µM | Significant suppression | |